Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture . The reaction conditions are carefully controlled to ensure the formation of the desired indole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for the large-scale production of indole derivatives due to its efficiency and relatively straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-1H-indole-2-carboxylate
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Uniqueness
Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives .
Biological Activity
Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C12H12BrNO4 with a molecular weight of approximately 300.13 g/mol. The compound features a unique indole structure with specific substitutions that enhance its biological activity.
Key Structural Features:
- Bromine atom at the 7th position
- Hydroxy group at the 3rd position
- Methoxy group at the 5th position
Biological Activities
The compound exhibits a range of biological activities, including:
- Antiviral Properties : this compound has shown potential antiviral effects, particularly against the hepatitis B virus. Its mechanism may involve interference with viral replication processes.
- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammation markers, suggesting its utility in treating inflammatory diseases.
- Antimicrobial Activity : The compound demonstrates antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
Compound Name | CAS Number | Key Features | Similarity Index |
---|---|---|---|
Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | 318292-61-4 | Lacks bromine substitution | 0.89 |
Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate | 153501-26-9 | Chlorine instead of bromine | 0.86 |
Methyl 3-hydroxy-1H-indole-2-carboxylate | 31827-04-0 | Methyl group instead of ethyl | 0.89 |
Ethyl 3-hydroxy-1H-indole-2-carboxylate | 14370-74-2 | No methoxy or bromo substituents | 0.92 |
This table highlights the unique substitution pattern of this compound that contributes to its distinct biological activities compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antiviral Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole, including Ethyl 7-bromo-3-hydroxy-5-methoxy, exhibited potent antiviral activity against hepatitis B virus in vitro, with IC50 values indicating effective inhibition .
- Anti-inflammatory Research : In another research effort, the compound was tested for its ability to modulate inflammatory pathways in human cell lines, showing significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Antimicrobial Efficacy : A comparative study on various indole derivatives found that Ethyl 7-bromo-3-hydroxy-5-methoxy exhibited a minimum inhibitory concentration (MIC) of 9.375 µg/mL against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .
Properties
Molecular Formula |
C12H12BrNO4 |
---|---|
Molecular Weight |
314.13 g/mol |
IUPAC Name |
ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12BrNO4/c1-3-18-12(16)10-11(15)7-4-6(17-2)5-8(13)9(7)14-10/h4-5,14-15H,3H2,1-2H3 |
InChI Key |
VLIJKOGCDJUCFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.